6-chloro-3-ethyl-1H-isochromen-1-one
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Overview
Description
6-chloro-3-ethyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. Isochromen-1-ones are known for their diverse pharmacological activities, including anti-inflammatory, anti-allergic, anti-microbial, anti-fungal, cytotoxic, immunomodulatory, enzyme inhibitory, anti-cancer, and anti-oxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethyl-1H-isochromen-1-one can be achieved through various synthetic routes. One common method involves the acylation of 2-carboxybenzyl-triphenylphosphonium bromide with diverse chlorides in the presence of triethylamine, followed by an intramolecular Wittig reaction of acid anhydride . This method exhibits high functional group tolerance and excellent yields (up to 90%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-ethyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-chloro-3-ethyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory diseases, infections, and cancer.
Industry: It is used in the development of fluorescent materials due to its photoluminescence properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of prostaglandin formation, while its anti-cancer properties may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1H-isochromen-1-one: Lacks the chlorine atom, which may affect its biological activity.
6-chloro-1H-isochromen-1-one: Lacks the ethyl group, which may influence its chemical reactivity and pharmacological properties.
3-ethyl-1H-isochromen-1-thione: Contains a sulfur atom instead of oxygen, which can alter its chemical and biological properties.
Uniqueness
6-chloro-3-ethyl-1H-isochromen-1-one is unique due to the presence of both chlorine and ethyl groups, which contribute to its distinct chemical reactivity and pharmacological profile. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
CAS No. |
61436-81-5 |
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Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-3-ethylisochromen-1-one |
InChI |
InChI=1S/C11H9ClO2/c1-2-9-6-7-5-8(12)3-4-10(7)11(13)14-9/h3-6H,2H2,1H3 |
InChI Key |
RITONJMENZVXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
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